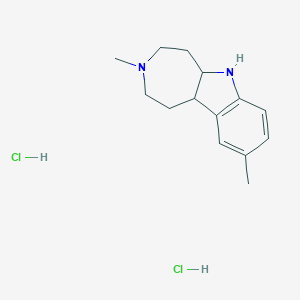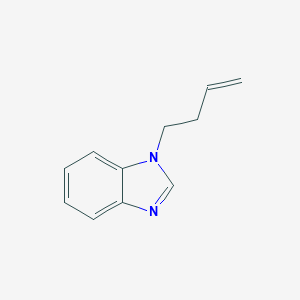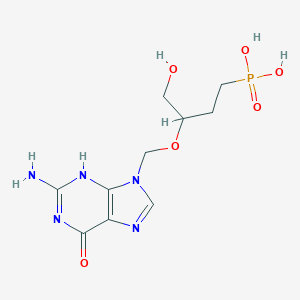
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine, commonly known as HPMG, is a synthetic nucleoside analog that has been studied for its antiviral properties. HPMG has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus.
作用機序
HPMG is a nucleoside analog that is incorporated into the viral DNA during replication. Once incorporated, HPMG acts as a chain terminator, preventing further DNA synthesis. This inhibits viral replication and prevents the virus from spreading.
生化学的および生理学的効果
HPMG has been found to have a low toxicity profile in vitro. It has been shown to have minimal effects on cellular DNA replication and cell viability. HPMG has also been found to have a low potential for resistance development, making it a promising candidate for antiviral therapy.
実験室実験の利点と制限
One advantage of HPMG is its broad-spectrum antiviral activity. It has been found to be effective against a range of DNA viruses, making it a promising candidate for the development of antiviral therapies. However, one limitation of HPMG is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
For research on HPMG could include the development of new synthesis methods to improve its solubility in water. Additionally, further studies could be conducted to investigate the potential use of HPMG in combination with other antiviral agents to enhance its efficacy. Finally, studies could be conducted to investigate the potential use of HPMG in the treatment of other viral infections, such as hepatitis B and C.
合成法
HPMG is synthesized by a multistep process that involves the reaction of guanine with phosphorus oxychloride to form 9-(4-chlorophosphinyl)-2,6-diaminopurine. This compound is then reacted with 1-butoxy-4-iodobutane in the presence of a palladium catalyst to form HPMG.
科学的研究の応用
HPMG has been extensively studied for its antiviral properties. It has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus. HPMG works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
特性
CAS番号 |
104880-60-6 |
|---|---|
製品名 |
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine |
分子式 |
C10H16N5O6P |
分子量 |
333.24 g/mol |
IUPAC名 |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17) |
InChIキー |
QVNXYSKNFUJRMI-UHFFFAOYSA-N |
異性体SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



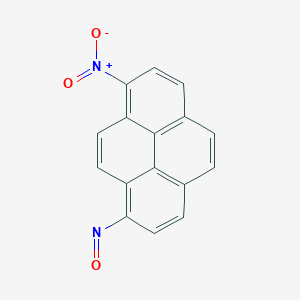
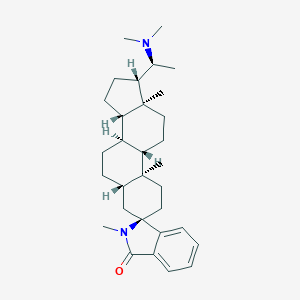
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
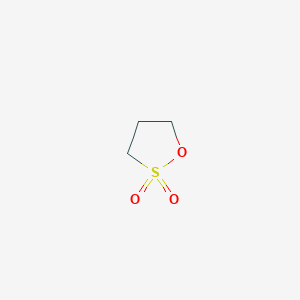
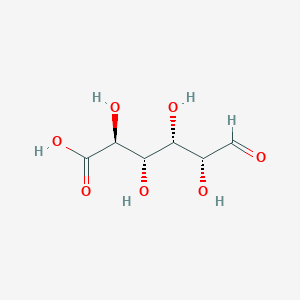
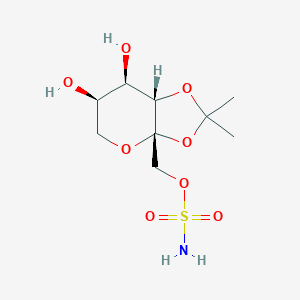
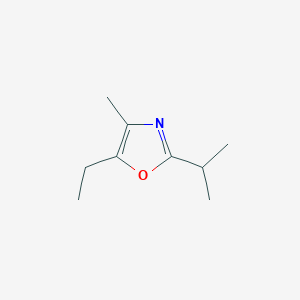
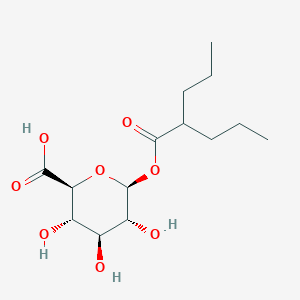
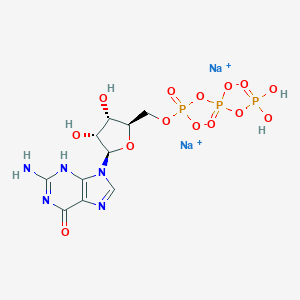
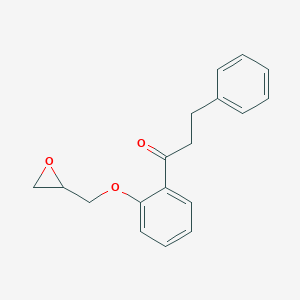
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
